molecular formula C10H9F3O2 B160079 (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane CAS No. 134598-04-2

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane

Cat. No. B160079
M. Wt: 218.17 g/mol
InChI Key: RKCRMVILALALDZ-ZETCQYMHSA-N
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Description

“(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane” is an organic compound that contains an oxirane (epoxide) group, a trifluoromethyl group, and a phenoxy group. The “(S)” indicates that it is the “S” (sinister, from Latin) or left-handed enantiomer of the molecule.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenol derivative with a trifluoromethyl-containing compound, followed by the formation of the oxirane ring. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecule contains an oxirane ring, which is a three-membered ring containing an oxygen atom, and is highly strained and reactive. The trifluoromethyl group is a strong electron-withdrawing group, which could affect the reactivity of the molecule. The phenoxy group is a phenol ether, which could participate in various chemical reactions.



Chemical Reactions Analysis

The oxirane ring in the molecule is highly reactive and can undergo ring-opening reactions in the presence of acids, bases, or nucleophiles. The trifluoromethyl group is quite stable but can participate in certain reactions under specific conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and purity. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions.


Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. However, as a general rule, all chemicals should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its use in organic synthesis, materials science, or medicinal chemistry, depending on its properties.


properties

IUPAC Name

(2S)-2-[[2-(trifluoromethyl)phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-2-4-9(8)15-6-7-5-14-7/h1-4,7H,5-6H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCRMVILALALDZ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane

CAS RN

134598-04-2
Record name Oxirane, [[2-(trifluoromethyl)phenoxy]methyl]-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134598-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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